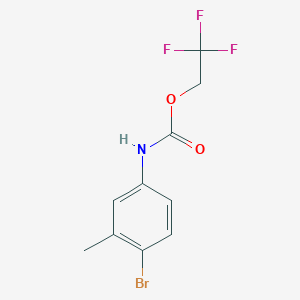

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUMTFVBLZLSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 4-bromo-3-methylphenylamine (the aromatic amine substrate).

- 2,2,2-trifluoroethyl chloroformate (the chloroformate reagent providing the trifluoroethyl carbamate moiety).

- A suitable base (e.g., triethylamine or pyridine) to neutralize HCl formed during the reaction.

Reaction Conditions

- The amine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.

- The base is added to the reaction mixture to capture the released HCl.

- 2,2,2-trifluoroethyl chloroformate is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.

- The mixture is stirred for several hours at room temperature to complete the reaction.

- The product is isolated by standard workup procedures including aqueous extraction, drying, and purification by chromatography.

Reaction Scheme

$$

\text{4-bromo-3-methylphenylamine} + \text{2,2,2-trifluoroethyl chloroformate} \xrightarrow[\text{base}]{\text{solvent, 0-25°C}} \text{2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate}

$$

Green and Alternative Synthetic Approaches

A notable green synthesis approach for carbamates involves the Hofmann rearrangement of aromatic amides:

- Aromatic amides are first converted to N-chloro amides using oxone and potassium chloride.

- These intermediates rearrange to isocyanates upon treatment with sodium hydroxide.

- The isocyanates react with alcohols (such as 2,2,2-trifluoroethanol) to yield carbamates.

This method avoids toxic phosgene derivatives and uses more environmentally benign reagents.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct reaction with chloroformate | 4-bromo-3-methylphenylamine + 2,2,2-trifluoroethyl chloroformate | Base (e.g., triethylamine), inert solvent, 0–25 °C | Straightforward, high yield | Use of chloroformate (toxic, moisture sensitive) |

| Hofmann rearrangement of amides (green synthesis) | Aromatic amide precursor | Oxone, KCl, NaOH, 2,2,2-trifluoroethanol | Environmentally friendly, avoids phosgene | Multi-step, requires amide intermediate |

| Carbonylation or alcoholysis of urea | Amines + CO or urea derivatives | Catalysts, elevated temperature | Potentially greener, scalable | Requires specialized catalysts, conditions |

Research Findings and Characterization

The chemical structure of the synthesized carbamate is confirmed by spectroscopic methods including:

Purification is typically achieved by flash chromatography on silica gel using eluents such as hexane/ethyl acetate mixtures.

The trifluoroethyl group imparts unique electronic and steric properties, potentially affecting biological activity and stability.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom on the aromatic ring undergoes substitution with nucleophiles under optimized conditions. This reaction is facilitated by the electron-withdrawing effect of the carbamate group, which activates the aromatic ring toward nucleophilic attack.

Key reagents and conditions :

-

Nucleophiles : Amines, alkoxides, or thiols.

-

Base : Triethylamine or cesium carbonate (Cs₂CO₃) to deprotonate nucleophiles.

-

Solvent : Acetonitrile (MeCN) or dichloromethane (DCM).

-

Temperature : 80–100°C for 1–24 hours, depending on nucleophile reactivity .

Example reaction :

Replacing bromine with an amino group:

Carbamate Hydrolysis

While not directly observed in the provided sources, carbamates generally hydrolyze under acidic or basic conditions to yield amines and carbonic acid derivatives. The trifluoroethyl group may stabilize the intermediate, altering hydrolysis kinetics.

Theoretical pathway :

Industrial-Scale Reaction Optimization

For large-scale synthesis or functionalization, parameters such as temperature, pressure, and catalyst loading are optimized to enhance yield and purity. Continuous-flow systems may improve efficiency.

Scaled substitution reaction parameters :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Pressure | 1–2 atm |

| Catalyst | Triethylamine (1.2 eq) |

| Reaction Time | 4–6 hours |

Functional Group Compatibility Table

The compound’s reactivity with common reagents is summarized below:

| Reagent Class | Example Reagents | Reaction Outcome |

|---|---|---|

| Nucleophiles | NH₃, NaOMe, HS⁻ | Bromine substitution |

| Bases | Cs₂CO₃, Et₃N | Deprotonation/carbamate stabilization |

| Oxidizing Agents | O₂ (limited data) | Potential ring oxidation |

Mechanistic Insights

-

Substitution Mechanism : Proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the electrophilic carbon adjacent to bromine, followed by bromide departure.

-

Role of Trifluoroethyl Group : Enhances carbamate stability through steric and electronic effects, reducing unintended side reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been studied for its potential as an active ingredient in drug formulations due to its ability to interact with specific biological targets such as enzymes and receptors.

- Enzyme Inhibition : Research indicates that the carbamate structure can inhibit various enzymes, making it a candidate for drug development targeting metabolic pathways.

- Biological Activity : The compound exhibits antifungal properties, with studies showing effective inhibition against several fungal pathogens. For instance, derivatives of similar structures have demonstrated inhibitory rates exceeding 60% against plant pathogens at concentrations of 50 μg/mL .

Agricultural Uses

The compound is being explored as a candidate for use as an insecticide or herbicide due to its efficacy against pests.

- Insecticidal Activity : Preliminary studies suggest that the compound can effectively target agricultural pests, potentially leading to the development of new agrochemicals that are more environmentally friendly than traditional pesticides.

- Herbicidal Properties : Its structural characteristics allow it to exhibit herbicidal action, particularly against broadleaf weeds. The presence of electronegative substituents enhances its herbicidal effectiveness .

Case Study 1: Antifungal Activity

In a study published in MDPI, various carbamate derivatives were synthesized and tested for antifungal activity. Among these compounds, those structurally similar to 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate showed promising results against Fusarium graminearum, with some exhibiting EC50 values as low as 12.50 μg/mL .

Case Study 2: Enzyme Interaction

Research conducted on related trifluoroethyl carbamates demonstrated their ability to modulate enzyme activity through competitive inhibition mechanisms. This suggests potential applications in developing therapeutic agents targeting specific metabolic pathways .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Carbamates with Aromatic Substituents

Compound A : 2,2,2-Trifluoroethyl N-(3-bromophenyl)carbamate

- Molecular Formula: C₉H₇BrF₃NO₂

- Molecular Weight : 298.06 g/mol

- Key Difference : Bromine is at the meta position instead of para, and lacks the methyl group.

- Implications : Positional isomerism affects electronic properties and steric interactions. The para-bromo-meta-methyl configuration in the target compound may offer better steric compatibility in receptor binding compared to Compound A .

Compound B : Ethyl N-(2,4-difluorophenyl)carbamate

- Molecular Formula: C₉H₉F₂NO₂

- Molecular Weight : 201.17 g/mol

- Key Difference : Ethyl group instead of trifluoroethyl; difluorophenyl substituent.

Carbamates with Heterocyclic Substituents

Compound C : 2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate

- Molecular Formula: Not explicitly provided (estimated C₉H₈F₃N₂O₂S).

- Key Difference : 4-cyclopropylthiazole ring replaces the bromo-methylphenyl group.

- Implications : The thiazole ring introduces aromatic heterocyclic character, which could improve solubility or alter pharmacokinetics compared to purely aromatic systems .

Compound D : 2,2,2-Trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate

Carbamates with Pyridine-Based Substituents

Compound E : 2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate

- Molecular Formula : C₈H₆F₄N₂O₂

- Molecular Weight : 242.14 g/mol

- Key Difference : Fluoropyridine substituent instead of bromo-methylphenyl.

- Implications : Pyridine’s basicity and fluorine’s electronegativity may influence solubility and target affinity .

Compound F : 2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate

Non-Carbamate Analogues

Compound G : N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide

Data Table: Comparative Analysis

Research Findings and Implications

- Fluorine Effects: The trifluoroethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., Compound B) .

- Heterocyclic vs. Aromatic Systems : Heterocyclic substituents (e.g., Compounds C, D) may improve solubility but reduce lipophilicity, impacting tissue penetration .

Biologische Aktivität

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate is a synthetic organic compound with significant potential in biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 312.09 g/mol. The structure features a trifluoroethyl group that enhances lipophilicity, facilitating interactions with biological membranes and proteins.

Table 1: Basic Properties of 2,2,2-Trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.09 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

The biological activity of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate is primarily attributed to its ability to interact with various molecular targets through its functional groups. The trifluoroethyl moiety increases the compound's hydrophobicity, allowing it to penetrate lipid membranes effectively. The carbamate group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, which may stabilize interactions with target biomolecules.

Antifungal Activity

Research indicates that carbamate derivatives exhibit significant antifungal properties. A study evaluated various carbamate compounds against several plant fungal pathogens. The results showed that many derivatives achieved inhibitory rates exceeding 60% at a concentration of 50 μg/mL. Notably, some compounds demonstrated excellent broad-spectrum antifungal activities, suggesting that 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate could have similar potential .

Herbicidal Activity

Another aspect of biological activity includes herbicidal applications. Carbamates have been reported to effectively control unwanted plant species while being well-tolerated by crop plants. For instance, a comparative study found that certain carbamate derivatives exhibited stronger herbicidal action than others while maintaining crop safety .

Case Study: Antifungal Screening

In a recent study focusing on antifungal activities:

- Tested Compounds: Various carbamate derivatives including 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate.

- Pathogens: Botrytis cinerea, Fusarium graminearum, and Fusarium oxysporum.

- Results: The compound demonstrated significant inhibition rates against these pathogens.

Table 2: Antifungal Activity Results

| Compound | Inhibition Rate (%) at 50 μg/mL | EC50 (μg/mL) |

|---|---|---|

| 2,2,2-Trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate | >60 | TBD |

| Compound A (control) | >70 | 12.50 |

| Compound B (control) | >65 | 16.65 |

Applications in Medicine and Industry

The compound's unique structure suggests potential applications in drug development and materials science. Its ability to interact with biological systems opens avenues for research into therapeutic agents targeting specific diseases or conditions.

Research Applications

- Chemistry: Used as a building block in organic synthesis.

- Biology: Investigated for its interactions with biomolecules.

- Medicine: Ongoing studies explore therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves carbamate formation via reaction of 4-bromo-3-methylphenylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. Intermediate protection strategies, such as tert-butyl carbamate (Boc) groups, are employed to enhance regioselectivity. Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to maximize yield (>80%) and purity. Catalytic bases like triethylamine or DMAP are critical for efficient coupling .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹⁹F NMR confirms the presence of the trifluoroethyl group (δ ~ -70 ppm), while HRMS verifies the molecular ion ([M+H]+). VT-NMR (variable-temperature NMR) can detect rotational barriers in the carbamate moiety, as demonstrated in related trifluoroethyl carbamates .

Q. What preliminary bioactivity screening methods are recommended for this compound?

Initial screening includes in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., acetylcholinesterase inhibition for carbamates). High-throughput screening (HTS) using fluorescence-based assays or molecular docking simulations (e.g., AutoDock Vina) predicts binding affinities. For antimicrobial activity, microdilution assays against Gram-positive/negative bacteria (MIC values) are standard .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and target interactions?

The -CF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. Fluorine’s electronegativity alters electronic density in the carbamate moiety, affecting hydrogen-bonding potential. Molecular dynamics simulations show that the trifluoroethyl group stabilizes ligand-receptor complexes via hydrophobic interactions, as seen in fluorinated pharmaceuticals .

Q. What advanced techniques resolve conformational dynamics of the carbamate linkage?

VT-NMR spectroscopy quantifies rotational barriers about the C-N bond. For N-(2,2,2-trifluoroethyl) carbamates, activation energies (ΔG‡) range from 60–80 kJ/mol, determined via Eyring-Polanyi analysis of coalescence temperatures. X-ray crystallography provides static snapshots of E/Z isomerization, complemented by DFT calculations (e.g., B3LYP/6-31G*) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Resolve via:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Analytical purity validation : Use HPLC-MS to confirm compound integrity (>95% purity).

- Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify off-target effects .

Q. What strategies optimize this compound’s stability in aqueous buffers for in vivo studies?

Stability is enhanced by:

- pH control : Carbamates hydrolyze rapidly under alkaline conditions; maintain pH ≤7.0.

- Lyophilization : Store as a lyophilized powder in inert atmospheres (argon).

- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to delay degradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Carbamate Formation

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Dichloromethane | Maximizes polarity | |

| Temperature | 0–5°C | Reduces side reactions | |

| Base | Triethylamine | Accelerates coupling |

Q. Table 2. NMR Chemical Shifts for Structural Validation

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| 4-Bromo-3-methylphenyl | 7.2–7.5 (d, J=8 Hz) | 128–132 (aromatic C) | – |

| Trifluoroethyl | 4.3–4.6 (q, J=8 Hz) | 120–125 (CF₃) | -70 to -72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.